molecular formula C22H29ClN2O3 B1494437 18-Methoxycoronaridine hydrochloride, (+/-)- CAS No. 266686-77-5

18-Methoxycoronaridine hydrochloride, (+/-)-

Cat. No.: B1494437
CAS No.: 266686-77-5
M. Wt: 404.9 g/mol
InChI Key: CVBFKKVQGICEBT-BWXWGAIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methoxycoronaridine hydrochloride (18-MC) is a synthetic ibogaine analog developed to address substance addiction and leishmaniasis. It functions as a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, modulating pathways involved in drug reward and withdrawal . The compound exists as a racemic mixture (±)-enantiomer, with both (+)- and (-)-forms synthesized via enantioselective crystallization . Preclinical studies demonstrate its efficacy in reducing self-administration of opioids, cocaine, nicotine, and alcohol, with a notably improved safety profile compared to ibogaine .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBFKKVQGICEBT-BWXWGAIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266686-77-5, 1388145-90-1
Record name 18-Methoxycoronaridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolunicant hydrochloride, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Synthetic Strategy

The synthesis of 18-methoxycoronaridine hydrochloride typically follows a multi-step organic synthesis pathway starting from simpler precursors related to iboga alkaloids. The key steps include:

  • Formation of core pentacyclic structures characteristic of coronaridine derivatives.
  • Introduction of the methoxy group at the 18-position.
  • Conversion to the hydrochloride salt to improve stability and crystallinity.

The synthetic route often involves protection/deprotection strategies, selective functional group transformations, and stereochemical control to obtain the desired enantiomer.

Detailed Synthetic Route and Conditions

A representative synthesis, adapted from Bandarage et al. (1995) and subsequent optimizations, includes the following key transformations:

Step Reaction Reagents and Conditions Yield (%) Notes
1 Alkylation of intermediate NaH, THF, Br(CH2)2Br 81 Formation of side chain
2 Amination Me(Bn)NH, K2CO3, acetone, reflux 36 h 56 Introduction of amine functionality
3 Cyclization LiCl, DMSO/DMF, 190°C, 6 h 97 Formation of core ring system
4 Reduction LAH, ether 98 Reduction of ketone groups
5 Oxidation (COCl)2, DMSO, -78°C, then Et3N, 10 h 92 Formation of aldehyde intermediates
6 Protection Ethylene glycol, TMSCl, CH2Cl2, reflux 72 h 90 Protection of aldehyde
7 Hydroboration-oxidation Disiamylborane, THF, -10°C, 3 h; then H2O2, NaOH 95 Introduction of hydroxyl groups
8 Hydrogenation H2, Pd/C, HOAc 79 Saturation of double bonds
9 Boc protection Boc2O, CH2Cl2 99 Protection of amines
10 Final oxidation (COCl)2, DMSO, then Et3N 92 Final functionalization

These steps culminate in the formation of 18-methoxycoronaridine free base, which is then converted to the hydrochloride salt by treatment with anhydrous HCl in dichloromethane, followed by solvent removal and washing with benzene to yield pure 18-methoxycoronaridine hydrochloride.

Enantioselective Synthesis and Scale-Up

Research led by Chi-Hsin King focused on developing scalable processes for the enantioselective synthesis of (+)- and (-)-18-methoxycoronaridine hydrochlorides. This work emphasizes:

  • Establishing fundamental viability of enantioselective routes.
  • Evaluating chemical and optical yields.
  • Optimizing synthetic pathways for kilogram-scale production.

The ultimate aim is to produce optically active material in sufficient quantities to support advanced preclinical studies targeting addiction treatment.

Crystallization and Characterization

The hydrochloride salt is prepared by reacting the free base with anhydrous hydrochloric acid in dichloromethane. The resulting salt crystallizes readily from various solvents, with ethanol/THF mixtures providing optimal conditions for obtaining X-ray quality crystals. Crystallographic studies confirm the molecular structure and purity of the compound, which is crucial for quality control and further pharmaceutical development.

Summary Table of Key Preparation Parameters

Parameter Description Source
Starting Materials Iboga alkaloid derivatives and functionalized intermediates
Reaction Atmosphere Nitrogen or argon to prevent oxidation
Solvents THF, acetone, DMSO, DMF, CH2Cl2, benzene, ethanol/THF
Temperature Range 0°C to 190°C depending on step
Reaction Times From 3 hours to 72 hours
Yields Stepwise yields range from 56% to 99%
Final Purification Chromatography and crystallization from solvent mixtures
Salt Formation Reaction with anhydrous HCl in dichloromethane
Optical Purity Enantioselective synthesis for (+) and (-) forms

Chemical Reactions Analysis

Zolunicant hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Mechanism

18-MC acts as a negative allosteric modulator of the α3β4 nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction pathways. By blocking these receptors, 18-MC HCl reduces the dopaminergic activity associated with substance craving and withdrawal symptoms. This mechanism positions it as a promising candidate for addressing various forms of addiction, including nicotine, cocaine, and opioid dependencies .

Treatment of Substance Use Disorders

Research has demonstrated that 18-MC HCl effectively reduces self-administration behaviors in animal models for various substances:

  • Cocaine : In studies involving rats, 18-MC HCl significantly decreased cocaine self-administration at dosages as low as 10 mg/kg .
  • Nicotine and Alcohol : Similar effects were observed with nicotine and alcohol, suggesting a broad applicability across different addictive substances .

Clinical Trials

A Phase 1 clinical trial assessed the safety and tolerability of 18-MC HCl in healthy volunteers. The study aimed to evaluate pharmacokinetics after single and multiple doses. Initial findings indicated that the compound was well tolerated at doses up to 50 mg/kg/day .

Behavioral Studies

Behavioral experiments have shown that 18-MC can attenuate drug-seeking behaviors triggered by environmental cues. This property is crucial for developing therapies targeting craving—a significant challenge in addiction treatment .

Case Studies

Study TypeSubstanceModel UsedKey Findings
Animal StudyCocaineRat modelSignificant reduction in self-administration at 10 mg/kg
Clinical TrialVariousHealthy volunteersWell tolerated at doses up to 50 mg/kg; ongoing assessment of pharmacokinetics
Behavioral StudyNicotineRat modelAttenuation of cue-induced craving behaviors

Comparison with Similar Compounds

Key Properties

  • Molecular Structure : Methoxy substitution at the C-18 position of the coronaridine backbone .
  • Synthesis : Derived via palladium-catalyzed reactions and resolved using chiral crystallization .
  • Metabolism : Primarily metabolized to 18-hydroxycoronaridine (18-HC) and hydroxylated derivatives, detected via HPLC-ESI-MS/MS .

Structural and Functional Comparison

Ibogaine
  • Structure : Naturally occurring indole alkaloid with two chiral centers and an exo ethyl group .
  • Mechanism : Broad receptor interactions (α3β4 nAChR, κ-opioid, NMDA) .
  • Efficacy : Effective in reducing opioid withdrawal but associated with neurotoxicity and cardiotoxicity .
  • Metabolism: Converts to noribogaine, a long-acting metabolite with psychoactive effects .

18-MC Advantages :

  • Selective α3β4 antagonism reduces off-target effects .
  • Lower toxicity due to absence of noribogaine-like metabolites .
Mecamylamine
  • Structure: Non-competitive, non-selective nAChR antagonist .
  • Comparison : 18-MC’s selectivity for α3β4 receptors may enhance central specificity and tolerability .

Pharmacological and Clinical Profiles

Table 1: Comparative Overview

Parameter 18-MC Hydrochloride Ibogaine Mecamylamine
Primary Target α3β4 nAChR Multi-receptor Pan-nAChR
Anti-Addictive Scope Broad (opioids, cocaine, nicotine, alcohol) Primarily opioids Nicotine
Major Metabolites 18-HC, hydroxylated Noribogaine Not well-characterized
Toxicity Low cardiac/neurotoxicity High cardiac risk Peripheral side effects
Clinical Status Preclinical (NIH-funded Phase I readiness ) Restricted use due to safety concerns FDA-approved for hypertension

Mechanistic Differentiation

  • 18-MC : Acts via medial habenula-interpeduncular nucleus (MHb-IPN) circuitry to reduce dopamine release in reward pathways, validated in rodent models .
  • Ibogaine: Induces hallucinogenic effects via σ-2 receptor activation, complicating therapeutic use .
  • Mecamylamine: Blocks peripheral and central nAChRs, causing dose-limiting autonomic effects .

Table 2: Preclinical Efficacy in Substance Use Disorders

Substance Reduction in Self-Administration Study Model Reference
Morphine 40-60% Rat
Nicotine 50-70% Rat
Cocaine 30-50% Rat

Biological Activity

18-Methoxycoronaridine hydrochloride, commonly referred to as 18-MC, is a synthetic derivative of ibogaine, developed to explore its potential therapeutic applications, particularly in addiction treatment and parasitic diseases. This article delves into the biological activity of 18-MC, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C_{23}H_{30}N_2O_3·HCl
  • Molecular Weight : Approximately 404.9 g/mol
  • Structure : The compound features a methoxy group and a bicyclic framework that significantly influences its biological interactions.

18-MC primarily acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (AChRs), particularly the alpha3beta4 subtype. It demonstrates high affinity for desensitized AChRs, with a slower dissociation rate compared to resting AChRs, suggesting a unique pharmacodynamic profile that may contribute to its therapeutic effects in addiction.

Interaction with Nicotinic Receptors

Research indicates that 18-MC inhibits binding at nicotinic receptors similarly to other known antagonists such as ibogaine and phencyclidine (PCP). This overlapping binding site suggests potential therapeutic benefits with reduced side effects compared to traditional treatments targeting similar pathways .

Anti-Addictive Properties

  • Substance Use Disorders :
    • Studies have shown that 18-MC reduces self-administration behaviors associated with various addictive substances, including morphine and cocaine. In animal models, it effectively decreases the reinforcing effects of these drugs .
    • The compound has been evaluated in several addiction models, demonstrating efficacy against nicotine, cocaine, alcohol, and methamphetamine .
  • Anorectic Effects :
    • In obese rat models, 18-MC has exhibited anorectic effects, likely through modulation of the brain's reward pathways.

Safety and Toxicity

While 18-MC shows promise in treating addiction, toxicity studies have raised concerns. Acute death was observed in some animal studies at certain doses, although the precise cause remains unidentified upon necropsy. Behavioral effects prior to death included tremors and seizures .

Animal Studies

A comprehensive evaluation of 18-MC's effects was conducted using various animal models:

  • Rats : Demonstrated reduced morphine self-administration when treated with 18-MC.
  • Mice : Behavioral assessments indicated significant changes in response to addictive substances post-treatment with varying doses of 18-MC .
Study TypeSubstance TestedKey Findings
Self-AdministrationMorphineSignificant reduction in self-administration behaviors
Self-AdministrationCocaineDecreased reinforcing effects observed
Behavioral AssessmentVarious AddictionsAnorectic effects noted in obese rats

Clinical Trials

A Phase 1 clinical trial is underway to assess the safety and tolerability of oral administration of 18-MC in healthy volunteers. The study aims to characterize pharmacokinetics (PK) and pharmacodynamics (PD) effects over multiple dosing days .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (±)-18-Methoxycoronaridine hydrochloride?

Answer:
The synthesis involves reacting pure (±)-18-Methoxycoronaridine with anhydrous hydrochloric acid in dichloromethane, followed by solvent removal under reduced pressure. The hydrochloride salt crystallizes from ethanol/THF or methanol/THF mixtures, yielding X-ray diffraction-quality crystals. Characterization typically includes melting point analysis (195–197°C) and spectroscopic methods (e.g., NMR, mass spectrometry). For structural confirmation, single-crystal X-ray diffraction is optimal, as demonstrated in studies resolving its stereochemistry .

Basic: How is (±)-18-Methoxycoronaridine hydrochloride stability ensured during experimental preparation?

Answer:
Stability is maintained by avoiding solvents that induce decomposition. For example, no decarbomethoxylation is observed when crystallizing from ethanol/THF or methanol/THF. Researchers should store the compound in anhydrous conditions and monitor purity via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) before use .

Advanced: What in vitro assays are suitable for studying (±)-18-MC's interaction with nicotinic acetylcholine receptors (AChRs)?

Answer:
Key assays include:

  • Radioligand binding studies : Use tritiated ligands (e.g., [³H]TCP, [³H]cytisine) to assess competitive binding at α3β4 or α9α10 nAChR subtypes .
  • Ca²⁺ influx assays : Measure receptor activation/inhibition in cell lines expressing specific nAChR subtypes (e.g., muscle-type AChRs for foundational studies) .
  • Molecular docking and thermodynamic analyses : Compare binding modes with known noncompetitive antagonists (e.g., phencyclidine) to identify interaction sites .

Advanced: How does (±)-18-MC's pharmacological profile differ from ibogaine in anti-addiction research?

Answer:
Unlike ibogaine, (±)-18-MC lacks psychedelic effects and shows higher specificity for α3β4 nAChRs in the habenulo-interpeduncular pathway, a key modulator of reward circuitry. Preclinical studies demonstrate its efficacy in reducing self-administration of opioids, stimulants, and nicotine without cardiotoxic or neurotoxic side effects . Methodologically, comparative studies should employ dose-response curves in addiction models (e.g., conditioned place preference) and receptor subtype knockout mice to isolate mechanisms .

Data Contradiction: How can researchers reconcile discrepancies in (±)-18-MC's reported receptor specificity?

Answer:
Conflicting data may arise from differences in receptor conformational states (resting vs. desensitized) or assay conditions. To address this:

  • Use voltage-clamp electrophysiology to assess state-dependent inhibition.
  • Perform cross-competition assays with subtype-selective antagonists (e.g., α-conotoxins for α9α10 nAChRs).
  • Validate findings across multiple models, such as heterologous expression systems (e.g., HEK cells) and native tissues (e.g., rodent brain slices) .

Experimental Design: What in vivo models are effective for evaluating (±)-18-MC's efficacy in neuropathic pain?

Answer:
The oxaliplatin-induced neuropathic pain model in mice is well-validated. Key steps include:

  • Intraperitoneal (i.p.) administration of (±)-18-MC (dose range: 1–20 mg/kg) post-oxaliplatin treatment.
  • Behavioral assessments (e.g., mechanical allodynia via von Frey filaments).
  • Co-administration with α9α10 nAChR antagonists to confirm target engagement .

Methodological Best Practices: How should researchers ensure reproducibility in (±)-18-MC studies?

Answer:

  • Standardize sourcing : Use certified reference materials (e.g., Obiter Research, LLC) to minimize batch variability .
  • Control for stereochemistry : Specify enantiomeric purity ((±)- vs. (+) or (-)-forms) in methods, as this impacts receptor affinity .
  • Adhere to ARRIVE guidelines : Report animal studies with detailed protocols (e.g., randomization, blinding) to enhance translational validity .

Advanced: What analytical techniques are recommended for assessing (±)-18-MC purity and metabolite profiling?

Answer:

  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy for structural confirmation.
  • Chiral HPLC to resolve enantiomers and quantify optical purity.
  • In vitro metabolic assays (e.g., liver microsomes) to identify major metabolites and potential drug-drug interactions .

Mechanistic Insight: How does (±)-18-MC modulate the habenulo-interpeduncular pathway in addiction?

Answer:
The compound reduces dopamine release in the mesolimbic pathway by antagonizing α3β4 nAChRs in the medial habenula, thereby dampening reward signaling. Key methodologies include:

  • Microdialysis in freely moving rodents to measure extracellular dopamine levels.
  • Intracerebral microinjection of (±)-18-MC into habenular nuclei to localize effects .

Translational Challenges: What barriers exist in advancing (±)-18-MC to clinical trials?

Answer:

  • Regulatory hurdles : As an ibogaine analog, (±)-18-MC may face scrutiny despite its non-psychedelic profile. Preclinical safety packages must include genotoxicity and cardiovascular assessments .
  • Formulation optimization : Develop stable salt forms (e.g., hydrochloride) with improved bioavailability using pharmacokinetic studies in multiple species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 2
18-Methoxycoronaridine hydrochloride, (+/-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.